Cas no 16054-93-6 (2-Phenyl-4H-pyrido1,2-apyrimidin-4-one)
2-Phenyl-4H-pyrido1,2-apyrimidin-4-one Chemical and Physical Properties
Names and Identifiers
-
- 2-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one
- 2-phenylpyrido[1,2-a]pyrimidin-4-one
- 2-Phenyl-4H-pyrido< 1,2-a> pyrimidin-4-on
- 2-Phenyl-4H-pyrido< 1.2-a> pyrimidin-4-on
- 2-Phenyl-pyrido[1,2-a]pyrimidin-4-on
- 2-phenyl-pyrido[1,2-a]pyrimidin-4-one
- 4h-pyrido[1,2-a]pyrimidin-4-one, 2-phenyl-
- a]pyrimidin-4-one
- AC1L6G2J
- AC1Q6BXB
- CHEMBL241975
- CTK4D0487
- NSC156830
- SureCN1659994
- CS-0324254
- SCHEMBL1659994
- LS-05489
- 16054-93-6
- NSC-156830
- DTXSID60303120
- BDBM50221753
- MFCD06637703
- AKOS015831073
- 2-Phenyl-4H-pyrido1,2-apyrimidin-4-one
-
- MDL: MFCD06637703
- Inchi: 1S/C14H10N2O/c17-14-10-12(11-6-2-1-3-7-11)15-13-8-4-5-9-16(13)14/h1-10H
- InChI Key: VAKQBHALQXEEAG-UHFFFAOYSA-N
- SMILES: O=C1C=C(C2C=CC=CC=2)N=C2C=CC=CN21
Computed Properties
- Exact Mass: 146.04808
- Monoisotopic Mass: 222.079
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 451
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 32.7Ų
Experimental Properties
- Density: 1.19
- Boiling Point: 396.9°Cat760mmHg
- Flash Point: 193.8°C
- Refractive Index: 1.64
- PSA: 32.67
- LogP: 2.36150
2-Phenyl-4H-pyrido1,2-apyrimidin-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 066140-500mg |
2-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one |
16054-93-6 | 500mg |
$237.00 | 2023-09-06 | ||
| Chemenu | CM167752-5g |
2-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one |
16054-93-6 | 95% | 5g |
$*** | 2023-03-30 | |
| abcr | AB410209-500 mg |
2-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one |
16054-93-6 | 500MG |
€254.60 | 2022-08-31 | ||
| abcr | AB410209-1 g |
2-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one |
16054-93-6 | 1g |
€306.00 | 2022-08-31 | ||
| TRC | P229290-250mg |
2-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one |
16054-93-6 | 250mg |
$ 275.00 | 2022-06-03 | ||
| TRC | P229290-500mg |
2-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one |
16054-93-6 | 500mg |
$ 450.00 | 2022-06-03 | ||
| TRC | P229290-1000mg |
2-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one |
16054-93-6 | 1g |
$ 720.00 | 2022-06-03 | ||
| abcr | AB410209-500mg |
2-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one; . |
16054-93-6 | 500mg |
€269.00 | 2024-04-19 | ||
| abcr | AB410209-1g |
2-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one; . |
16054-93-6 | 1g |
€317.00 | 2024-04-19 | ||
| A2B Chem LLC | AA82779-500mg |
2-Phenyl-4h-pyrido[1,2-a]pyrimidin-4-one |
16054-93-6 | >95% | 500mg |
$467.00 | 2024-04-20 |
2-Phenyl-4H-pyrido1,2-apyrimidin-4-one Suppliers
2-Phenyl-4H-pyrido1,2-apyrimidin-4-one Related Literature
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Additional information on 2-Phenyl-4H-pyrido1,2-apyrimidin-4-one
2-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS No. 16054-93-6): A Comprehensive Overview
2-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one, also known by its CAS registry number 16054-93-6, is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the broader class of pyridopyrimidones, which are characterized by their fused pyridine and pyrimidine rings. The structure of 2-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one features a phenyl group attached to the second position of the pyridopyrimidine system, contributing to its unique chemical properties and potential applications.
The synthesis of 2-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions, often leveraging methodologies such as cyclization and condensation reactions. Recent advancements in synthetic chemistry have enabled more efficient and scalable routes to this compound, making it more accessible for research and development purposes. For instance, researchers have explored the use of microwave-assisted synthesis to expedite the formation of the pyridopyrimidine core structure, which is a critical step in constructing this compound.
From a structural perspective, 2-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one exhibits a rigid aromatic framework with conjugated π-systems. This feature not only imparts stability to the molecule but also contributes to its electronic properties. The phenyl group at the second position introduces additional conjugation and can influence the molecule's reactivity and solubility. Recent studies have utilized computational chemistry techniques, such as density functional theory (DFT), to analyze the electronic distribution and reactivity of this compound. These studies have revealed that the compound's aromaticity plays a pivotal role in its interactions with biological systems and other molecules.
In terms of applications, 2-Phenyl-4H-pyrido[1,2-a]pyrimidinone has shown promise in several areas. One of the most notable applications is in pharmacology, where it has been investigated as a potential lead compound for drug development. Researchers have explored its ability to modulate various biological targets, including kinases and proteases. For example, recent studies have demonstrated that this compound exhibits inhibitory activity against certain enzymes associated with neurodegenerative diseases such as Alzheimer's disease. Its ability to cross the blood-brain barrier makes it particularly attractive for central nervous system-related therapies.
Beyond pharmacology, 2-Phenyl-pyrido[1,2-a]pyrimidinone has also found applications in materials science. Its rigid structure and conjugated system make it a candidate for use in organic electronics and optoelectronic devices. For instance, researchers have explored its potential as a building block for light-emitting diodes (LEDs) and photovoltaic materials. Recent advancements in this field have highlighted how modifying the substituents on the pyridopyrimidine core can fine-tune its electronic properties for specific applications.
Another area where CAS No. 16054-93-6 has shown potential is in catalysis. The compound's ability to act as a ligand or catalyst precursor has been explored in various organometallic reactions. Recent studies have demonstrated its effectiveness in facilitating cross-coupling reactions under mild conditions. This property could be particularly valuable in industrial settings where efficient and sustainable chemical processes are highly sought after.
Despite its numerous applications, there are challenges associated with the use of 2-phenoxy-pyrido[1,2-a]pyrimidinone. One key challenge is optimizing its bioavailability while maintaining its stability under physiological conditions. Researchers are actively exploring strategies such as prodrug design and nanoparticle encapsulation to address these issues. Additionally, understanding the long-term toxicity profile of this compound remains an area of active investigation.
In conclusion, CAS No 16054936, or 2-phenoxy-pyrido[1,a]-pyrimidone, represents a versatile heterocyclic compound with diverse applications across multiple disciplines. Its unique chemical structure and functional groups make it an intriguing subject for both fundamental research and applied development efforts.
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